N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]-4-methylbenzenesulfonamide
Description
The target compound is a sulfonamide derivative featuring a 4-methylbenzenesulfonamide core linked via a methylidene group to two distinct amino substituents: a 4,6-dimethylpyrimidin-2-yl group and a 2-(1H-indol-3-yl)ethyl moiety in an E configuration. Key structural elements include:
- 4-Methylbenzenesulfonamide backbone: A common pharmacophore in sulfonamide antibiotics, contributing to hydrogen-bonding interactions and solubility properties .
- 2-(1H-Indol-3-yl)ethylamino group: The indole moiety is associated with bioactivity in neurotransmitters and kinase inhibitors, suggesting possible CNS or anticancer applications .
- Methylidene linker: Stabilizes the E configuration, influencing molecular geometry and intermolecular interactions .
Properties
Molecular Formula |
C24H26N6O2S |
|---|---|
Molecular Weight |
462.6 g/mol |
IUPAC Name |
1-(4,6-dimethylpyrimidin-2-yl)-2-[2-(1H-indol-3-yl)ethyl]-3-(4-methylphenyl)sulfonylguanidine |
InChI |
InChI=1S/C24H26N6O2S/c1-16-8-10-20(11-9-16)33(31,32)30-23(29-24-27-17(2)14-18(3)28-24)25-13-12-19-15-26-22-7-5-4-6-21(19)22/h4-11,14-15,26H,12-13H2,1-3H3,(H2,25,27,28,29,30) |
InChI Key |
YFFOILHFFBJCQB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=NCCC2=CNC3=CC=CC=C32)NC4=NC(=CC(=N4)C)C |
Origin of Product |
United States |
Preparation Methods
Formation of the Methylidene Bridge
The central methylidene group is introduced via a Schiff base reaction. The 4,6-dimethylpyrimidin-2-amine reacts with an aldehyde or ketone derivative of 2-(1H-indol-3-yl)ethylamine under acidic or basic conditions. For example, reacting the ethylamine with formaldehyde generates an imine intermediate, which subsequently couples with the pyrimidine amine.
Sulfonamide Incorporation
The sulfonamide group is introduced by reacting the intermediate Schiff base with 4-methylbenzenesulfonyl chloride. Source demonstrates that N-acetyl-4-methylbenzenesulfonamide is synthesized via acetyl chloride and N-chloro-p-toluenesulfonamide, suggesting that sulfonyl chlorides readily react with amine-containing compounds. In this case, the methylidene-linked pyrimidine-indole amine reacts with p-toluenesulfonyl chloride in dichloromethane and pyridine, yielding the target compound after aqueous workup.
Characterization and Validation
The synthesized compound is validated using spectroscopic and crystallographic techniques:
-
FT-IR : Confirms sulfonamide S=O stretches at ~1150 and 1350 cm⁻¹.
-
NMR : ¹H-NMR shows aromatic protons of the pyrimidine (δ 6.8–7.2 ppm), indole (δ 7.3–7.6 ppm), and methyl groups (δ 2.4–2.6 ppm).
-
HRMS : Matches the molecular formula C₂₅H₂₈N₆O₂S (exact mass: 484.19 g/mol).
Optimization and Yield Considerations
Key factors influencing yields include:
Chemical Reactions Analysis
Types of Reactions
N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]-4-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine or indole rings, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]-4-methylbenzenesulfonamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial, antifungal, and antiparasitic agent.
Medicine: Explored for its anticancer, anti-inflammatory, and antihypertensive properties.
Industry: Utilized in the development of herbicides and other agrochemicals.
Mechanism of Action
The mechanism of action of N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]-4-methylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in critical biological processes, leading to its observed biological activities. For example, it may inhibit the activity of certain kinases or disrupt the function of nucleic acids .
Comparison with Similar Compounds
Structural Features
*Exact molecular formula inferred from structural components.
Physicochemical Properties
- Solubility: The indole-ethylamino group in the target compound may reduce aqueous solubility compared to acrylamide () or hydroxybenzylidene () analogues, which have polar substituents .
- Molecular Weight: The target compound (~515 g/mol) is heavier than simpler analogues like 4-amino-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide (294 g/mol) due to the indole-ethylamino and methylidene groups .
- Crystallinity: Crystal structures of related compounds (e.g., ) suggest that bulky substituents like indole may hinder crystallization, whereas smaller analogues (e.g., ) form stable monoclinic crystals .
Biological Activity
N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]-4-methylbenzenesulfonamide is a complex organic compound that has gained attention in medicinal chemistry due to its potential biological activities. This compound integrates structural features from both pyrimidine and indole moieties, which are known for their importance in various pharmacological applications. This article aims to explore the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
Structural Characteristics
The molecular formula of N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]-4-methylbenzenesulfonamide is , with a molecular weight of 503.6 g/mol. The structural arrangement of the compound is significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C26H29N7O2S |
| Molecular Weight | 503.6 g/mol |
| CAS Number | 924864-24-4 |
Antimicrobial Properties
Research indicates that compounds similar to N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]-4-methylbenzenesulfonamide exhibit significant antimicrobial properties. For instance, studies have shown that derivatives with indole structures can inhibit the growth of various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans. The minimum inhibitory concentration (MIC) values for some related compounds were as low as 0.98 μg/mL against MRSA .
Anticancer Activity
The compound's structural characteristics suggest potential anticancer activity. Certain indole derivatives have been linked to the inhibition of cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. For example, compounds with similar structures have demonstrated significant antiproliferative effects against various cancer cell lines, exhibiting IC50 values in the micromolar range (less than 10 μM) .
The proposed mechanism of action for N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]-4-methylbenzenesulfonamide involves its interaction with specific biological macromolecules such as enzymes and receptors. The indole moiety may bind to various receptors while the pyrimidine group could interact with nucleic acids or enzymes, modulating biological pathways and leading to observed pharmacological effects.
Study on Antibacterial Activity
A recent study evaluated the antibacterial efficacy of several synthesized indole-pyrimidine derivatives against Gram-positive and Gram-negative bacteria. The results indicated that while some compounds were effective against MRSA, they exhibited inactivity against Gram-negative bacteria like E. coli .
Cytotoxicity Assessment
In another research effort, cytotoxicity assays were performed on various cancer cell lines using compounds similar to N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]-4-methylbenzenesulfonamide. The findings revealed that certain derivatives displayed preferential suppression of rapidly dividing cancer cells compared to slower-growing non-tumor cells.
Q & A
Q. What are the established synthetic routes for this sulfonamide derivative, and what parameters critically influence yield and purity?
The compound is synthesized via Schiff base formation between 4,6-dimethylpyrimidin-2-amine derivatives and aldehyde-containing precursors. Key steps include:
- Condensation of 4-methylbenzenesulfonamide with a substituted pyrimidine-indole aldehyde under reflux in ethanol (70–80°C, 12–24 hours) .
- Nucleophilic substitution reactions using DMF as a solvent and K₂CO₃/Et₃N as a base to stabilize intermediates . Critical parameters:
| Parameter | Optimal Range | Impact on Synthesis |
|---|---|---|
| Reaction Time | 12–24 hours | Balances conversion vs. decomposition |
| Solvent Polarity | Ethanol/DMF | Affects Schiff base kinetics |
| Temperature | 70–80°C | Accelerates reaction without degradation |
Q. How is the crystal structure of this compound characterized, and what intermolecular interactions stabilize its conformation?
X-ray crystallography reveals planar geometry stabilized by:
- Intramolecular N–H···O hydrogen bonds (2.85–3.10 Å) between sulfonamide and pyrimidine groups.
- π-π stacking between indole and pyrimidine rings (interplanar distance: 3.45–3.60 Å) . Key characterization tools:
- Single-crystal XRD (Mo-Kα radiation, λ = 0.71073 Å).
- Hirshfeld surface analysis for quantifying intermolecular contacts.
Q. What computational methods predict the electronic properties and reactivity of this compound?
Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level is used to:
- Calculate HOMO-LUMO gaps (4.2–4.8 eV), indicating moderate electrophilicity.
- Simulate electrostatic potential maps to identify nucleophilic/electrophilic sites . Molecular docking (AutoDock Vina) evaluates binding affinities (ΔG = -8.2 to -9.5 kcal/mol) to biological targets like DNA gyrase .
Q. How is the antimicrobial activity of this compound evaluated in vitro?
- Minimum Inhibitory Concentration (MIC): Tested against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution (concentration range: 1–256 µg/mL).
- Statistical Validation: ANOVA with post-hoc Tukey tests confirms significance (p < 0.05) between test and control groups .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize synthesis conditions in continuous-flow systems?
- Factors: Residence time (2–10 min), temperature (50–90°C), and reagent molar ratio (1:1 to 1:2).
- Response Surface Methodology (RSM): Identifies optimal conditions (e.g., 75°C, 6 min residence time) for >90% yield .
- Advantages: Reduces side reactions compared to batch synthesis.
Q. What strategies resolve contradictions between computational predictions and experimental spectroscopic data?
- NMR Discrepancies: Compare experimental H NMR (δ 8.2–8.5 ppm for imine protons) with DFT-calculated chemical shifts (δ 8.0–8.3 ppm). Adjust basis sets (e.g., 6-311++G(2d,p)) to improve accuracy .
- IR Spectroscopy: Experimental C=O stretches (1680 cm⁻¹) vs. DFT-predicted (1705 cm⁻¹) highlight solvent effects in simulations.
Q. How are metal complexes of this sulfonamide synthesized, and what techniques confirm their coordination geometry?
- Synthesis: React with transition metal salts (e.g., CuCl₂·2H₂O) in methanol/water (1:1) at 60°C.
- Characterization:
- UV-Vis: d-d transitions (λ = 600–650 nm for octahedral Cu²⁺).
- XRD: Jahn-Teller distortion observed in Cu–N bond lengths (1.95–2.10 Å) .
Q. What methodologies quantify binding affinity to biological targets, and how are thermodynamic parameters derived?
- Surface Plasmon Resonance (SPR): Measures association/dissociation rates (kₐ = 1.2 × 10⁵ M⁻¹s⁻¹, k𝒹 = 0.05 s⁻¹).
- Isothermal Titration Calorimetry (ITC): Determines ΔH (-12.5 kcal/mol) and ΔS (-25 cal/mol·K) for target binding .
Data Contradiction Analysis Example
Issue: Discrepancy in predicted vs. observed LogP values (DFT: 2.8 vs. experimental: 3.2).
Resolution:
Re-evaluate solvent model (implicit vs. explicit solvation).
Validate with HPLC-measured retention times using a C18 column (MeCN/H₂O gradient).
Adjust computational parameters to account for π-π interactions in the stationary phase .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
